Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- typically involves the cyclization of substituted acetophenone with thiourea in the presence of iodine to form 2-amino-4-phenyl thiazole . The 2-amino-4-phenyl thiazole is then acetylated with chloroacetyl chloride to produce the corresponding 2-chloroacetamido-4-phenyl thiazole . This intermediate undergoes nucleophilic substitution with diethanolamine under reflux in dry pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution often involves reagents like diethanolamine and reaction conditions such as reflux in dry pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent featuring a thiazole structure.
Epothilone: A class of anticancer compounds with thiazole rings.
Uniqueness
Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(2-chloroethyl)amino group is particularly noteworthy for its potential alkylating activity, which can be leveraged in medicinal chemistry .
Eigenschaften
CAS-Nummer |
33742-56-2 |
---|---|
Molekularformel |
C14H16Cl2N2S |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C14H16Cl2N2S/c1-11-17-14(10-19-11)12-2-4-13(5-3-12)18(8-6-15)9-7-16/h2-5,10H,6-9H2,1H3 |
InChI-Schlüssel |
KWVTUQYXSXCJSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.